molecular formula C18H23NO4 B1528452 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate CAS No. 147610-84-2

6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate

Cat. No.: B1528452
CAS No.: 147610-84-2
M. Wt: 317.4 g/mol
InChI Key: HPESIWGAJLAFOB-UHFFFAOYSA-N
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Description

6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate is a synthetic organic compound with the molecular formula C18H23NO4 and a molecular weight of 317.38 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzyl group, an ethyl group, and two carboxylate groups. It is primarily used in organic synthesis and research applications.

Preparation Methods

The synthesis of 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate involves a multi-step process. One common method includes the following steps :

    Stage 1: Trimethylsulfoxonium iodide is reacted with potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature for 2 hours.

    Stage 2: Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate is added to the reaction mixture and stirred overnight.

  • The reaction mixture is then added to a saturated aqueous ammonium chloride solution at 0°C and extracted with ether.
  • The organic layers are washed with saturated aqueous sodium bicarbonate solution and concentrated under reduced pressure.
  • The residue is taken up in ethyl acetate, and the mixture is treated with aqueous potassium permanganate and sodium bicarbonate, stirred overnight, filtered, and extracted with ethyl acetate.
  • The organic layer is washed with brine, dried over sodium sulfate, and purified by silica gel column chromatography to yield the final product with a 75% yield.

Chemical Reactions Analysis

6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include DMSO, potassium tert-butoxide, and ethyl acetate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate has several scientific research applications :

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate can be compared with similar compounds such as 6-benzyl-1-oxa-6-azaspiro[2.5]octane The unique spirocyclic structure and the presence of both benzyl and ethyl groups distinguish it from other similar compounds

Properties

IUPAC Name

6-O-benzyl 2-O-ethyl 6-azaspiro[2.5]octane-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-2-22-16(20)15-12-18(15)8-10-19(11-9-18)17(21)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPESIWGAJLAFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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